2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
Description
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol (CAS 1338494-75-9) is a halogenated pyrazole derivative with the molecular formula C₈H₁₁Cl₃N₂O and a molecular weight of 257.545 g/mol. Key physical properties include a density of 1.5 g/cm³, a boiling point of 346.8°C, and a flash point of 163.6°C . The compound features a trichloroethanol group attached to a substituted pyrazole ring (1-ethyl-3-methyl), which influences its electronic and steric properties. It is primarily used in research settings, with a purity standard of ≥95% .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQIECJEEDTOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of trichloroacetaldehyde with 1-ethyl-3-methyl-1H-pyrazole in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 2,2,2-trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 2,2-dichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its trichloromethyl group can be modified through various reactions to create derivatives with desired properties.
Reactivity Overview
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Carboxylic acids or ketones |
| Reduction | LiAlH₄ or NaBH₄ | Methyl derivatives |
| Substitution | Nucleophiles (e.g., NH₃) | Amino or thio derivatives |
Biology
Enzyme Inhibition Studies
Research has demonstrated that 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol can inhibit specific enzymes, providing insights into protein interactions and cellular mechanisms. The covalent bonding ability of the trichloromethyl group allows it to modify enzyme activity effectively.
Case Study: Antimicrobial Activity
In a study evaluating various pyrazole derivatives, this compound exhibited significant antimicrobial properties against several bacterial strains, indicating its potential as an antimicrobial agent .
Medicine
Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Anticancer Properties
A study highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation. The unique structure of this compound was noted for its ability to accumulate in cancer cells and target mitochondrial functions .
Agrochemicals
The compound is also utilized in the development of agrochemicals due to its biological activity against pests and pathogens. Its effectiveness in inhibiting microbial growth positions it as a potential candidate for agricultural applications.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring can also interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
a) 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 1338495-32-1)
- Molecular Formula : C₇H₉Cl₃N₂O
- Molecular Weight : 243.52 g/mol
- Key Differences : Replaces the ethyl group with a second methyl substituent, reducing steric bulk.
b) 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS 1338495-17-2)
- Molecular Formula : C₆H₇Cl₃N₂O
- Molecular Weight : 229.49 g/mol
- Key Differences : Lacks the 3-methyl group on the pyrazole ring, simplifying the structure.
- Impact : Reduced steric hindrance may enhance reactivity in nucleophilic substitutions .
Analogues with Halogen and Fluorinated Substituents
a) [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol (CAS 1935901-22-6)
- Molecular Formula : C₇H₈ClF₃N₂O
- Molecular Weight : 228.60 g/mol
- Key Differences: Replaces the trichloroethanol group with a trifluoroethyl substituent and adds a chlorine atom at the 5-position.
b) (R)-1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol
- Molecular Formula : C₁₂H₁₁ClF₃N₂O
- Molecular Weight : 306.68 g/mol
- Key Differences: Incorporates a phenyl ring and trifluoroethanol group, creating a larger, more complex structure.
- Impact : The aromatic system enhances π-π stacking interactions, relevant in drug design .
Physicochemical Property Comparison
Key Trends :
- Molecular Weight : Increases with additional alkyl or aromatic groups (e.g., ethyl vs. methyl).
- Boiling Point : Higher in the target compound due to increased molecular weight and chloro substituents .
- Electronic Effects: Trichloroethanol groups enhance electrophilicity, while fluorine substituents increase polarity .
Biological Activity
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol, known for its unique molecular structure and reactivity, has garnered attention for its potential biological activities. This compound features a trichloromethyl group attached to a pyrazole ring, which may influence its interaction with biological systems.
The compound has the molecular formula and is characterized by the presence of three chlorine atoms, which enhance its reactivity. Its synthesis typically involves the reaction of trichloroacetyl chloride with 1-ethyl-3-methyl-1H-pyrazole under controlled conditions to yield the desired product .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to enzyme inhibition or modification of protein function, affecting various cellular pathways involved in metabolism and signal transduction .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds possess significant antimicrobial properties. The presence of the trichloromethyl group may enhance the compound's efficacy against various pathogens. For instance, related pyrazole derivatives have shown effectiveness against bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 32 µg/mL .
2. Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. The mechanism is likely linked to its ability to interfere with cancer cell proliferation through modulation of key signaling pathways .
3. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites on enzymes, thereby altering their activity and potentially leading to therapeutic applications in diseases where enzyme regulation is crucial .
Case Studies
Several studies highlight the biological activities of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves condensation of substituted pyrazole precursors with trichloroacetylating agents under controlled reflux conditions. For example, analogous pyrazole derivatives (e.g., 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol) are synthesized via hydrazine hydrate-mediated cyclization in glacial acetic acid at reflux temperatures (4–6 hours) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize side products. Purity can be enhanced using column chromatography with silica gel (ethyl acetate/hexane gradients) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95% threshold) .
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR, focusing on pyrazole ring protons (δ 7.2–8.0 ppm) and ethanol moiety (δ 4.5–5.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 323.5 for CHClNO) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., trichloroacetyl chloride).
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL software is ideal. For example, related trifluoroethyl-pyrazole analogs (e.g., 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) were structurally resolved via SXRD, revealing hydrogen-bonding motifs (O–H···N, 2.8–3.0 Å) critical for stability . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What strategies address contradictions between computational modeling and experimental data (e.g., dipole moments, reactivity)?
- Methodological Answer :
- DFT Calculations : Compare geometry-optimized structures (B3LYP/6-31G**) with crystallographic data to identify discrepancies in bond angles/lengths .
- Reactivity Validation : Replicate computational predictions (e.g., nucleophilic attack sites) via kinetic studies (e.g., monitoring Cl substitution rates under basic conditions).
Q. How can regioselectivity challenges during functionalization of the pyrazole ring be mitigated?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at the 3-position to bias electrophilic substitution at the 4-position .
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation, as demonstrated in 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives .
Q. What advanced techniques characterize intermolecular interactions influencing this compound’s biological activity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
